Heparin disaccharide I-S sodium salt

Catalog No.
S2729707
CAS No.
136098-10-7
M.F
C12H15NNa4O19S3
M. Wt
665.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heparin disaccharide I-S sodium salt

CAS Number

136098-10-7

Product Name

Heparin disaccharide I-S sodium salt

IUPAC Name

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H15NNa4O19S3

Molecular Weight

665.38

InChI

InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1

InChI Key

RTDJNTXPZMQNEV-LXFQAIKPSA-J

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

not available

Investigating Heparin Function and Structure:

Heparin disaccharide I-S sodium salt serves as a model compound for studying the structure and function of heparin. Its smaller size and well-defined structure make it easier to manipulate and study compared to the complex, heterogeneous nature of whole heparin molecules. Researchers use this molecule to:

  • Identify key binding sites: By observing how the disaccharide interacts with other molecules, researchers can identify the specific regions responsible for heparin's biological activities, such as its ability to bind to antithrombin III, an enzyme crucial for blood clotting inhibition [Source: ].
  • Develop new heparin derivatives: Understanding the structure-function relationship of the disaccharide can guide the development of new heparin-based drugs with desired properties, such as improved efficacy or reduced side effects.

Studying Cellular Processes:

Heparin disaccharide I-S sodium salt has been explored for its potential to modulate cellular processes beyond blood clotting. Research suggests it can:

  • Activate the Na+/Ca²+ exchanger: This exchanger plays a crucial role in maintaining calcium levels within cells. Studies indicate the disaccharide may elevate cytosolic calcium extrusion, potentially serving as a tool to investigate and manipulate calcium signaling pathways [Source: ].
  • Induce liquid-liquid phase separation (LLPS): LLPS is a process where certain biomolecules form distinct liquid compartments within cells. The disaccharide's unique properties are being investigated for their ability to induce LLPS, potentially offering insights into cellular organization and function [Source: ].

Heparin disaccharide I-S sodium salt is a sulfated glycosaminoglycan fragment derived from heparin, characterized by its specific structural features. Its chemical formula is C12H15NO19S34NaC_{12}H_{15}N_{O_{19}}S_{3}\cdot 4Na with a molecular weight of approximately 665.4 g/mol. The compound is recognized for its unique disaccharide structure, specifically consisting of α-ΔUA-2S-[1→4]-GlcNS-6S, where ΔUA represents uronic acid and GlcNS denotes N-sulfated glucosamine .

As mentioned earlier, Heparin disaccharide I-S sodium salt acts by mimicking heparin's interaction with antithrombin. The disaccharide binds to a specific site on antithrombin, causing a conformational change that activates its anticoagulant properties []. The activated antithrombin then inactivates thrombin, thereby inhibiting blood clot formation.

  • Anticoagulant effect: Excessive exposure or ingestion could lead to bleeding complications.
  • Hypersensitivity: Some individuals may experience allergic reactions to heparin or related compounds.
Typical of sulfated polysaccharides. These include:

  • Hydrolysis: Under acidic conditions, it can undergo hydrolysis to yield simpler sugars.
  • Sulfation: The compound can be further sulfated to enhance its anticoagulant properties.
  • Reduction: The functional groups may be reduced to alter reactivity and solubility.

These reactions are essential for modifying the compound for specific applications in research and therapeutics.

Heparin disaccharide I-S sodium salt exhibits significant biological activities:

  • Anticoagulant Properties: It inhibits thrombin and factor Xa, making it useful in preventing blood clot formation.
  • Cell Signaling: The compound interacts with various growth factors and cytokines, influencing cell proliferation and migration.
  • Antiviral Activity: It has been shown to inhibit viral entry into host cells by binding to viral proteins.

These activities underscore its importance in both therapeutic and research contexts.

The synthesis of Heparin disaccharide I-S sodium salt can be achieved through several methods:

  • Enzymatic Digestion: Heparin can be enzymatically digested using heparinase enzymes, yielding specific disaccharides.
  • Chemical Synthesis: Synthetic approaches involve the stepwise assembly of the disaccharide using protected sugar derivatives.
  • Extraction from Natural Sources: It can also be isolated from animal tissues where heparin is naturally present.

Each method has its advantages, depending on the desired purity and yield.

Heparin disaccharide I-S sodium salt finds applications in various fields:

  • Pharmaceuticals: Used as an anticoagulant in clinical settings.
  • Biotechnology: Employed in research related to cell signaling pathways and interactions with proteins.
  • Diagnostics: Utilized in assays that require specific glycosaminoglycan interactions.

These applications highlight its versatility as a biochemical tool.

Studies have shown that Heparin disaccharide I-S sodium salt interacts with a range of proteins:

  • Growth Factors: It binds to fibroblast growth factor and vascular endothelial growth factor, modulating their activity.
  • Antithrombin III: The compound enhances the activity of antithrombin III, leading to increased anticoagulant effects.
  • Viral Proteins: Research indicates it can inhibit the binding of certain viruses to host cell receptors, showcasing its potential as an antiviral agent.

These interactions are crucial for understanding its role in biological systems.

Heparin disaccharide I-S sodium salt shares structural similarities with other heparin-derived compounds. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Heparin disaccharide I-H sodium salt136098-04-9Contains different sulfate groups affecting activity
Heparin disaccharide IV-A sodium salt136098-07-2Different structural configuration impacting function
Heparin-derived disaccharide sodium salt363148-40-7A mixture of low molecular weight compounds

Uniqueness of Heparin Disaccharide I-S Sodium Salt

What sets Heparin disaccharide I-S sodium salt apart is its specific sulfation pattern and structural configuration, which confer unique biological activities not fully replicated by other heparin derivatives. Its ability to selectively interact with certain proteins while exhibiting potent anticoagulant properties makes it a valuable compound in both therapeutic and research applications.

Dates

Modify: 2023-08-16

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